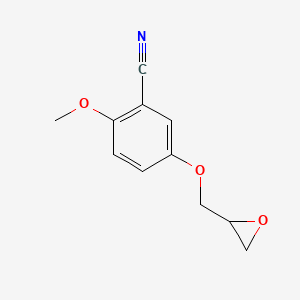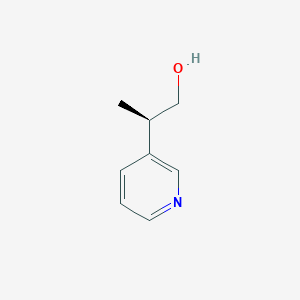![molecular formula C16H18N4O B2582327 3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2319723-97-0](/img/structure/B2582327.png)
3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[321]octane is a complex organic compound with a unique structure that combines a pyrazole ring, a pyridine ring, and an azabicyclo octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with the azabicyclo octane core. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as luminescent materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-pyrazol-1-yl)-6-(pyridine-4-carbonyl)-6-azabicyclo[3.2.1]octane
- 4-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane
Uniqueness
3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its combination of a pyrazole ring, pyridine ring, and azabicyclo octane framework makes it a versatile compound with diverse applications in various fields of research.
Properties
IUPAC Name |
(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(12-4-7-17-8-5-12)20-13-2-3-14(20)11-15(10-13)19-9-1-6-18-19/h1,4-9,13-15H,2-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICWXMGDQMDRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=NC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(4-{[4-(4-Methoxyphenyl)piperazino]carbonyl}piperidino)phenyl]-1-ethanone](/img/structure/B2582247.png)
![methyl 2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/new.no-structure.jpg)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2582250.png)
![4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid](/img/structure/B2582251.png)
![ethyl 4-{1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2582253.png)

![3-nitro-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2582256.png)



![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide](/img/structure/B2582264.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B2582266.png)
